REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([CH:6]=[O:7])[cH:8][cH:9][c:10]([C:12]([F:13])([F:14])[F:15])[cH:11]1.[CH3:27][S:28](=[O:29])[CH3:30].[Cl+:22]([O-:23])[O-:24].[Na+:21].[Na+:25].[OH2:26].[P:16](=[O:17])([O-:18])([OH:19])[OH:20]>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([C:6](=[O:7])[OH:17])[cH:8][cH:9][c:10]([C:12]([F:13])([F:14])[F:15])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(C(F)(F)F)ccc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])(O)O
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Name
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Type
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product
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Smiles
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CCOc1cc(C(F)(F)F)ccc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |